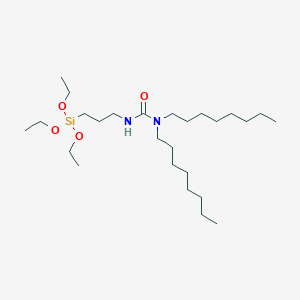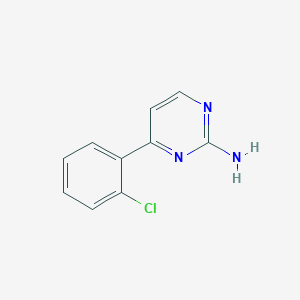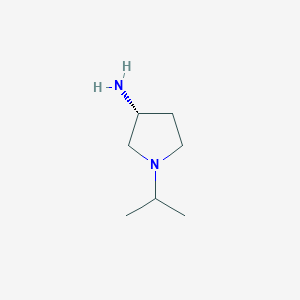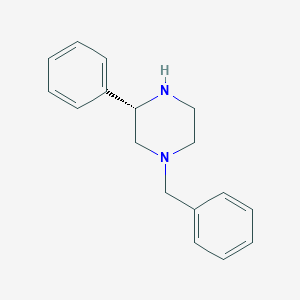
N,N-Dioctyl-N'-triethoxysilylpropylurea
Overview
Description
N,N-Dioctyl-N'-triethoxysilylpropylurea is a chemical compound with the molecular formula C26H56N2O4Si and a molecular weight of 488.83 g/mol. This organosilicon compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the reaction of octyl isocyanate with triethoxysilane in the presence of a catalyst. The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of N,N-Dioctyl-N'-triethoxysilylpropylurea involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N-Dioctyl-N'-triethoxysilylpropylurea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
N,N-Dioctyl-N'-triethoxysilylpropylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a coupling agent in polymer chemistry.
Biology: The compound is employed in the modification of biomolecules and surfaces for biological studies.
Medicine: It is used in drug delivery systems and as a component in medical devices.
Industry: The compound finds applications in coatings, adhesives, and surface treatments to enhance properties such as adhesion, durability, and resistance to environmental factors.
Mechanism of Action
The mechanism by which N,N-Dioctyl-N'-triethoxysilylpropylurea exerts its effects involves the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with functional groups on surfaces or molecules to modify their properties.
Comparison with Similar Compounds
N,N-Dioctyl-N'-triethoxysilylpropylurea is unique in its combination of octyl and triethoxysilyl groups, which provide both hydrophobic and hydrophilic properties. Similar compounds include:
N,N-Diethyl-N'-triethoxysilylpropylurea: Similar structure but with ethyl groups instead of octyl groups.
N,N-Dimethyl-N'-triethoxysilylpropylurea: Similar structure but with methyl groups instead of octyl groups.
N,N-Diphenyl-N'-triethoxysilylpropylurea: Similar structure but with phenyl groups instead of octyl groups.
These compounds differ in their hydrophobicity and steric hindrance, which can affect their reactivity and applications.
Properties
IUPAC Name |
1,1-dioctyl-3-(3-triethoxysilylpropyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56N2O4Si/c1-6-11-13-15-17-19-23-28(24-20-18-16-14-12-7-2)26(29)27-22-21-25-33(30-8-3,31-9-4)32-10-5/h6-25H2,1-5H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONILJRYQYWLXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)NCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56N2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701073 | |
| Record name | N,N-Dioctyl-N'-[3-(triethoxysilyl)propyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259727-10-1 | |
| Record name | N,N-Dioctyl-N'-[3-(triethoxysilyl)propyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1504822.png)









![2,4-Dichloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B1504852.png)


